
2,2-Dichlorodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorodecanoic acid: is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two chlorine atoms attached to the second carbon of a decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorodecanoic acid typically involves the chlorination of decanoic acid. This can be achieved through the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes where decanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dichlorodecanoic acid can undergo oxidation reactions to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of 2,2-dichlorodecanol.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-hydroxydecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide.
Major Products:
Oxidation: Chlorinated ketones or aldehydes.
Reduction: 2,2-Dichlorodecanol.
Substitution: 2-Hydroxydecanoic acid.
Scientific Research Applications
Chemistry: 2,2-Dichlorodecanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of chlorinated fatty acids in metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may have antimicrobial properties and could be used in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dichlorodecanoic acid involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in electrophilic reactions, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations. The compound may also affect biological pathways by interacting with enzymes and other proteins.
Comparison with Similar Compounds
- 2,2-Dichloropropanoic acid
- 2,2-Dichlorobutanoic acid
- 2,2-Dichloropentanoic acid
Comparison: 2,2-Dichlorodecanoic acid is unique due to its longer carbon chain compared to other similar compounds This longer chain can influence its physical properties, such as solubility and melting point
Properties
CAS No. |
119450-52-1 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
2,2-dichlorodecanoic acid |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-8-10(11,12)9(13)14/h2-8H2,1H3,(H,13,14) |
InChI Key |
UZILNBHFXQCXKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


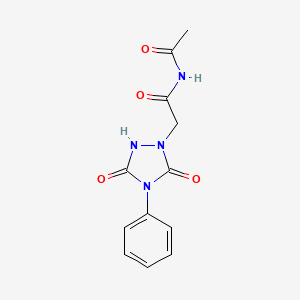
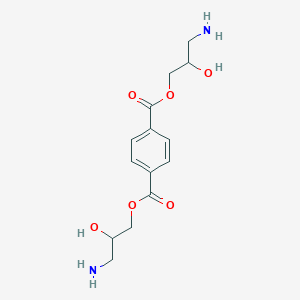
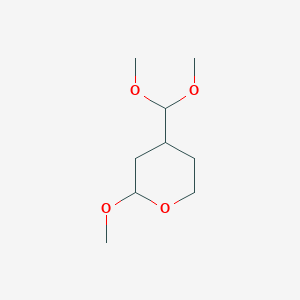
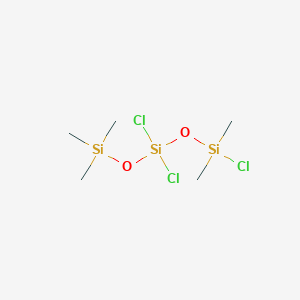
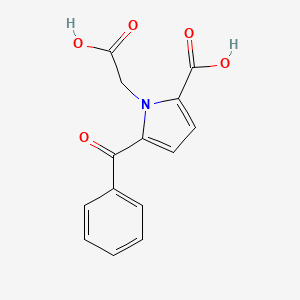

![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
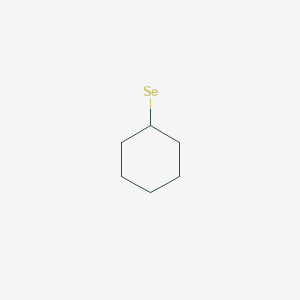
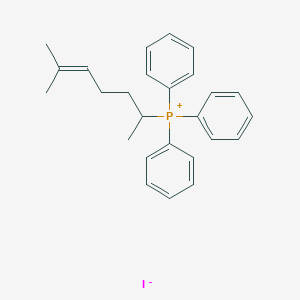
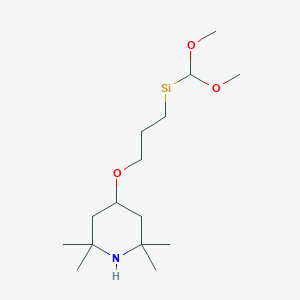
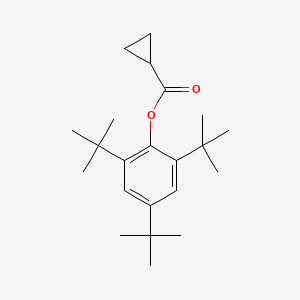
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)
